N-Methoxy-L-alanine is derived from L-alanine, which is a naturally occurring amino acid found in proteins. It can be classified as an amino acid derivative and is often used as a building block in organic synthesis due to its functionalized nature. The compound is relevant in both academic research and industrial applications, particularly in the pharmaceutical sector where it serves as an intermediate for drug synthesis.
The synthesis of N-Methoxy-L-alanine can be achieved through several methods, including:
N-Methoxy-L-alanine has a molecular formula of CHNO and a molecular weight of approximately 103.12 g/mol. The structural representation includes:
This structure contributes to its reactivity and solubility in various solvents, making it suitable for different chemical reactions.
N-Methoxy-L-alanine undergoes several types of chemical reactions:
These reactions highlight the versatility of N-Methoxy-L-alanine as a synthetic intermediate.
N-Methoxy-L-alanine interacts with enzymes involved in amino acid metabolism, particularly alanine racemase, which converts L-alanine to D-alanine. This interaction may inhibit bacterial growth by disrupting normal metabolic pathways essential for peptidoglycan biosynthesis in bacterial cell walls.
The pharmacokinetics of this compound suggest that it can influence biochemical pathways involving alanine, potentially affecting microbial populations in various environments.
These properties make N-Methoxy-L-alanine suitable for diverse applications in organic synthesis and medicinal chemistry.
N-Methoxy-L-alanine has several scientific applications:
The compound's unique properties make it a valuable asset in both research laboratories and industrial settings focused on drug development and biochemical research.
Stereoselective synthesis of N-alkoxycarbonyl alanine derivatives, particularly N-Methoxy-L-alanine, leverages both chiral pool utilization and catalytic asymmetric methods. A significant advancement involves the iridium-catalyzed N-alkylation of unprotected L-alanine using methanol as an alkylating agent. This method achieves quantitative yields and >99% enantiomeric excess (ee) by exploiting the inherent chirality of L-alanine while avoiding protecting-group manipulations. The homogeneous Ir(III)-NHC catalyst facilitates selective mono-N-methylation via hydrogen transfer, with methanol serving as a green alkylating source [1]. For N-methoxy incorporation, electrochemical decarboxylative α-methoxylation offers a scalable approach. N-Protected alanine derivatives undergo oxidation in methanol at platinum electrodes, generating N-(1-methoxyalkyl)amines—key precursors to N-Methoxy-L-alanine. This method achieves >90% yield under optimized conditions (0.3 A dm⁻², 10°C, 3.75 F mol⁻¹ charge) using MeONa as base [7].
Phase-transfer catalysis (PTC) enables asymmetric synthesis of γ-methoxy analogues. Cinchona alkaloid-derived catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) promote umpolung additions to α,β-unsaturated carbonyls, yielding enantiomerically enriched γ-methoxy-γ-amino acids (93% ee, 98% yield). The reaction tolerates diverse alkyl substituents, making it applicable for synthesizing β-substituted N-Methoxy-L-alanine derivatives [9].
Table 1: Comparative Analysis of Catalytic Systems for N-Methoxy-L-alanine Synthesis
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Iridium-Catalyzed Alkylation | Ir(III)-NHC complex | >99 | >99 | No protecting groups; methanol utilization |
Electrochemical Methoxylation | Pt electrodes/MeONa | >90 | N/A* | Scalable; no exogenous oxidants |
Phase-Transfer Catalysis | Cinchonium salt QD-4 | 98 | 93 | Access to γ-substituted variants |
*Inherent chirality preserved from L-alanine precursor.
Enzymatic strategies primarily utilize transaminases and reductive aminases for chiral amine synthesis. However, methoxy group incorporation faces thermodynamic and steric challenges due to the methoxyamine’s reduced nucleophilicity. Engineered transaminases show limited activity toward O-methylhydroxylamine, typically yielding <20% conversion for N-Methoxy-L-alanine formation. Co-factor regeneration hurdles further constrain scalability [8]. In contrast, chemocatalytic methods excel in methoxy group installation. The recyclable Ir(III) catalyst (Section 1.1) enables direct N-methylation using methanol, achieving atom-economical C–N bond formation. Mechanistic studies confirm methanol dehydrogenation forms formaldehyde, which undergoes reductive amination with the α-amino acid’s free amine group—a pathway inaccessible to enzymes [1].
Organocatalytic deracemization presents a hybrid approach: lipases (e.g., CAL-B) dynamically resolve racemic N-methoxy alanine esters via kinetic resolution, though yields plateau at 50%. Modern organophotoredox catalysis using eosin Y and a chiral imidazolidinone co-catalyst achieves deracemization of N-alkoxy alanines under visible light, affording L-enantiomers in 85% yield and 90% ee. This leverages single-electron transfer (SET) to generate prochiral α-amino radicals, stereoselectively quenched by methoxy sources [8].
Solid-phase peptide synthesis (SPPS) incorporating N-Methoxy-L-alanine requires tailored linkers and protecting groups to prevent N-methoxy racemization. The inverse SPPS approach anchors N-Fmoc-N-Methoxy-L-alanine to 2-chlorotrityl chloride resin via its C-terminus. After Fmoc deprotection, standard amino acids couple sequentially toward the N-terminus. This strategy minimizes diketopiperazine formation and preserves stereochemistry during elongation (0.5–2% racemization per coupling vs. 5–8% in standard SPPS) [6].
Peptide macrocyclization benefits from N-methoxy substitutions. N-Methoxy-L-alanine residues at i+1 positions of turn structures facilitate lactamization between Lys and Asp side chains. Using HATU/DIPEA activation in DMF, cyclization efficiencies reach 92% for 8–12mer peptides, attributed to the methoxy group’s steric constraint on backbone conformation [6]. Post-synthetic modifications include functionalization via click chemistry: azide-containing N-Methoxy-L-alanine analogues (e.g., synthesized from N-propargyloxy-L-alanine) undergo CuAAC on-resin with alkynylated fluorophores, enabling peptide imaging probes [4].
Table 2: Solid-Phase Synthesis Performance for N-Methoxy-L-alanine-Embedded Peptides
Application | Resin/Linker | Coupling Agent | Purity (%) | Key Outcome |
---|---|---|---|---|
Linear Peptide Synthesis | 2-Chlorotrityl chloride | HBTU/DIPEA | >95 | Low racemization (0.5–2%) |
Head-to-Tail Macrocyclization | Rink amide MBHA | HATU/HOAt | 92 | Enhanced turn stability |
Fluorescent Probes | Azidoethyl Wang resin | CuSO₄/sodium ascorbate | 88 | On-resin bioconjugation |
Analytical methodologies for characterization leverage chiral stationary-phase HPLC (CSP-HPLC) with crown ether-based columns, resolving N-Methoxy-D/L-alanine in peptide hydrolysates. Poly(N-methacryloyl-L-alanine acid)-grafted chitosan microspheres enable purification of metal-contaminated synthetic intermediates, crucial for high-purity peptide isolates [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0